![molecular formula C20H20N4O3 B2802766 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 313398-96-8](/img/structure/B2802766.png)
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms . It is related to a class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also has similarities to the structure of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, a related compound was synthesized by adding piperazine to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . Another synthesis involved six experimental steps and was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, FT-IR, 1H NMR, and 13C NMR . X-ray diffraction can also be used to determine the crystal structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, are reported. It is a white solid with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated. It is hygroscopic and stable under inert atmosphere and room temperature .
科学的研究の応用
- Findings : Compound 10ec, a derivative of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, displayed significant cytotoxicity (IC50 = 0.99 ± 0.01 μM) against BT-474 breast cancer cells. It induced apoptosis and inhibited colony formation in a concentration-dependent manner .
- Observations : Compound 10ec was evaluated for its tubulin polymerization inhibition. Molecular modeling studies indicated that it binds to the colchicine binding site of tubulin .
- Insights : In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates (including 10ec) possess favorable drug-like properties .
- Compound 28 (PHA-848125) : This compound, related to our target molecule, demonstrated efficacy and tolerability in preclinical ovarian carcinoma models. It is currently undergoing phase I and phase II clinical trials .
- Synthesis : Researchers synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds could have diverse applications .
Anticancer Activity
Tubulin Polymerization Inhibition
Drug-Like Properties
Clinical Trials
Amides of the N-Methylpiperazine Series
作用機序
Target of Action
The compound, 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, primarily targets cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and they play a crucial role in cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to these kinases, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis .
Pharmacokinetics
This suggests that the compound is likely to be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a manner that allows for effective therapeutic action .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on CDKs, which disrupts the cell cycle and halts cell division . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOUSHRTVIOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。